molecular formula C15H18ClNO3 B2661524 CN128 hydrochloride

CN128 hydrochloride

Cat. No.: B2661524
M. Wt: 295.76 g/mol
InChI Key: CYFDKXLBMMEWNV-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CN128 hydrochloride involves a log P-guided investigation of various hydroxpyridinones. . The detailed synthetic route typically involves the following steps:

    Formation of the Hydroxypyridone Core: The hydroxypyridone core is synthesized through a series of condensation reactions.

    Introduction of Functional Groups: Specific functional groups are introduced to enhance the lipophilicity and iron-binding affinity of the compound.

    Hydrochloride Formation: The final step involves the conversion of CN128 to its hydrochloride form to improve its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards. The production involves stringent quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: CN128 hydrochloride primarily undergoes chelation reactions with iron (III) ions. The compound forms stable complexes with iron, effectively removing excess iron from the body .

Common Reagents and Conditions:

    Chelation Reactions: Typically involve aqueous solutions of this compound and iron (III) salts under physiological pH conditions.

    Oxidation and Reduction: this compound is stable under oxidative and reductive conditions, making it suitable for use in various biological environments.

Major Products Formed: The primary product formed from the reaction of this compound with iron (III) ions is a stable iron-CN128 complex, which is then excreted from the body .

Scientific Research Applications

CN128 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CN128 hydrochloride involves the selective binding of iron (III) ions. The hydroxypyridone core of CN128 forms a stable complex with iron, effectively sequestering it and preventing its participation in harmful oxidative reactions. This iron-CN128 complex is then excreted from the body, reducing iron overload . The compound’s high selectivity for iron (III) over other metal ions ensures minimal disruption to essential metal ion homeostasis .

Comparison with Similar Compounds

Uniqueness of CN128 Hydrochloride: this compound stands out due to its oral activity, high selectivity for iron (III), and superior iron scavenging ability. Unlike deferiprone, CN128 is designed to reduce the influence of metabolism by introducing a sacrificial site for glucuronidation . This results in improved therapeutic efficacy and safety profile, making it a promising candidate for the treatment of iron overload disorders .

Properties

IUPAC Name

3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3.ClH/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12;/h2-8,13,17,19H,9-10H2,1H3;1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFDKXLBMMEWNV-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C(CC2=CC=CC=C2)CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=CN1[C@H](CC2=CC=CC=C2)CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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